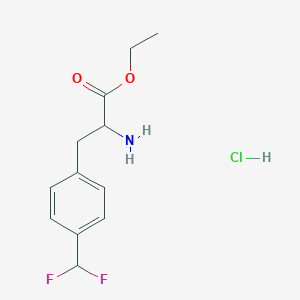
N-(2-Tert-butyloxan-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Tert-butyloxan-4-yl)prop-2-enamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Mechanism of Action
N-(2-Tert-butyloxan-4-yl)prop-2-enamide inhibits glutamate transporters by binding to their substrate-binding sites and blocking the uptake of glutamate into the presynaptic terminal. This results in an increase in extracellular glutamate concentration, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
1. Increased excitability of neurons due to the accumulation of extracellular glutamate.
2. Activation of glutamate receptors, leading to calcium influx and downstream signaling.
3. Induction of oxidative stress and cell death in some cell types.
Advantages and Limitations for Lab Experiments
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and selective inhibition of glutamate transporters.
2. Availability of commercial sources and established synthesis methods.
3. Ability to modulate glutamate signaling in a precise and controlled manner.
Limitations:
1. Non-specific effects on other transporters and receptors.
2. Toxicity and potential for off-target effects at high concentrations.
3. Limited ability to penetrate the blood-brain barrier and reach the central nervous system.
Future Directions
There are several future directions for research on N-(2-Tert-butyloxan-4-yl)prop-2-enamide, including:
1. Development of more potent and selective glutamate transporter inhibitors.
2. Investigation of the role of glutamate transporters in other physiological systems, such as the immune system and the cardiovascular system.
3. Exploration of the potential therapeutic applications of glutamate transporter inhibitors in various neurological disorders.
4. Elucidation of the molecular mechanisms underlying the regulation of glutamate transporters and their interactions with other proteins and signaling pathways.
In conclusion, this compound is a valuable tool for investigating the role of glutamate transporters in various physiological and pathological conditions. Its potent and selective inhibition of glutamate transporters has provided insights into the molecular mechanisms underlying glutamate signaling and has potential therapeutic applications in neurological disorders. However, its limitations and potential off-target effects should be taken into consideration when designing experiments.
Synthesis Methods
N-(2-Tert-butyloxan-4-yl)prop-2-enamide can be synthesized by reacting tert-butyl 4-bromo-2-butenoate with tert-butyl 2-aminobenzoate in the presence of a palladium catalyst. The reaction yields this compound as a white solid, which can be purified by recrystallization.
Scientific Research Applications
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has been used in a wide range of scientific research applications, including:
1. Investigation of the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
2. Study of the molecular mechanisms underlying the regulation of glutamate transporters, including protein-protein interactions, post-translational modifications, and trafficking.
3. Development of novel drugs targeting glutamate transporters for the treatment of neurological disorders.
properties
IUPAC Name |
N-(2-tert-butyloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-11(14)13-9-6-7-15-10(8-9)12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQODBMGIUXGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

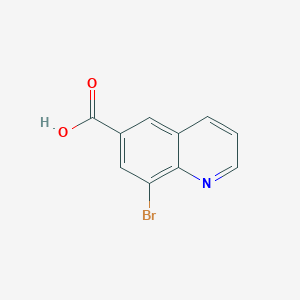
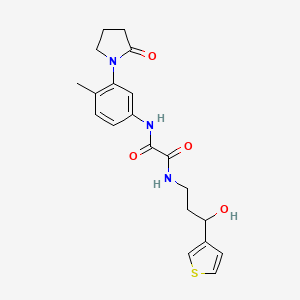
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)
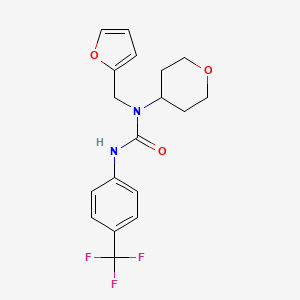
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)

![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
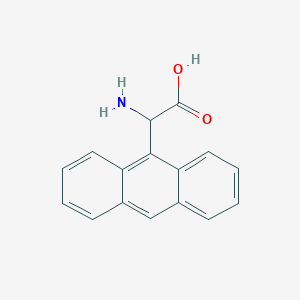
![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)
![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
